

Introduction: A Trifunctional Reagent for Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B1591277

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In the landscape of modern organic chemistry and drug discovery, the strategic selection of building blocks is paramount to achieving synthetic efficiency and desirable molecular properties. **3-Chloro-5-(trifluoromethyl)phenylboronic acid**, identified by its CAS number 1160561-31-8, has emerged as an important reagent, particularly for the construction of complex biaryl structures.^{[1][2][3]} This guide, crafted from the perspective of a senior application scientist, delves into the core technical aspects of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, handling, and application.

The value of this molecule lies in the unique interplay of its three key functional groups. The boronic acid moiety is the workhorse for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming carbon-carbon bonds.^{[4][5]} The trifluoromethyl (-CF₃) group, a bioisostere of a methyl group, is a critical feature in medicinal chemistry; its high electronegativity and lipophilicity can significantly enhance a drug candidate's metabolic stability, binding affinity, and bioavailability.^{[6][7]} The chloro-substituent provides an additional point of synthetic diversity and influences the electronic properties of the aromatic ring, thereby modulating its reactivity. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to effectively utilize this powerful synthetic tool.

Part 1: Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties is the foundation of its successful and safe application in any experimental setting.

Key Physicochemical Data

All quantitative data for **3-Chloro-5-(trifluoromethyl)phenylboronic acid** is summarized in the table below for clear reference.

Property	Value	Source(s)
CAS Number	1160561-31-8	[1] [2]
Molecular Formula	C ₇ H ₅ BClF ₃ O ₂	[2] [3]
Molecular Weight	224.37 g/mol	[2] [3] [8]
Physical Form	Solid (typically a white to off-white powder)	[1]
Melting Point	210 - 212 °C	[9]
Purity	≥95%	[2] [9]
Storage Conditions	Store in a dry, cool, well-ventilated place under an inert atmosphere.	[1] [9] [10]

Expert Insights on Stability and Storage

Phenylboronic acids are susceptible to dehydration, which can lead to the formation of cyclic boroxines (anhydrides). While this process is often reversible upon exposure to water during reaction setup, it can affect the stoichiometry and consistency of reactions. For this reason, it is imperative to store **3-Chloro-5-(trifluoromethyl)phenylboronic acid** in a tightly sealed container in a desiccator or under an inert atmosphere like argon or nitrogen to minimize exposure to moisture.[\[10\]](#) This practice ensures the reagent's integrity and leads to more reproducible experimental outcomes.

Safety as a Self-Validating System

Safe handling is a non-negotiable aspect of laboratory work, forming a self-validating system where procedural discipline prevents adverse events. This compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard.[1]

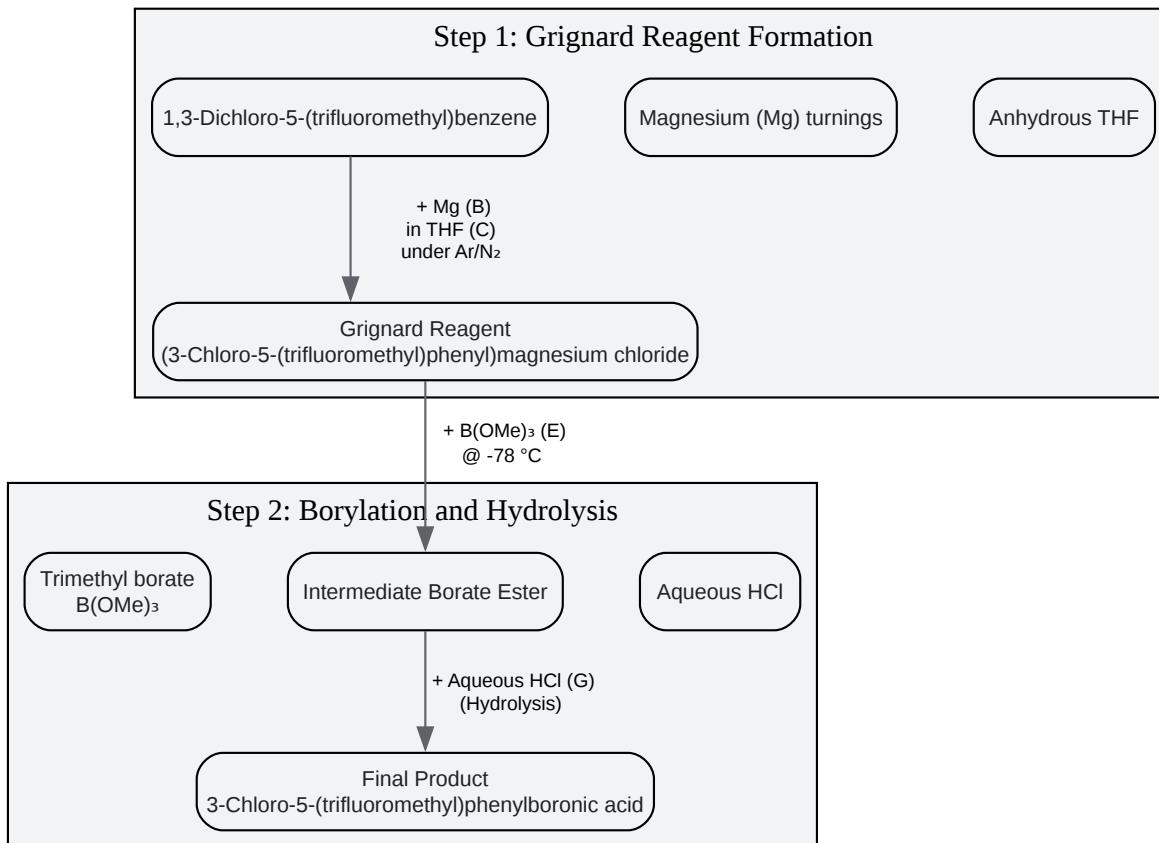
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][8][9]
- Precautionary Measures:
 - Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust particles.[11][12] Ensure that eyewash stations and safety showers are readily accessible.[9]
 - Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[9][11][12]
 - Handling: Avoid generating dust. Use appropriate tools for weighing and transferring the solid. After handling, wash hands thoroughly.[10]
 - First Aid: In case of skin contact, wash off immediately with plenty of soap and water.[9] [10] For eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move the person to fresh air.[9] In all cases of significant exposure or if symptoms persist, seek medical attention.[9]

Part 2: A Plausible Synthetic Pathway

While various proprietary methods exist, a common and logical approach to synthesizing arylboronic acids is through the reaction of a Grignard reagent with a borate ester, followed by acidic hydrolysis.[13]

Hypothetical Synthesis Workflow

The diagram below outlines a plausible two-step synthesis starting from 1,3-dichloro-5-(trifluoromethyl)benzene.

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Caption: Plausible two-step synthesis of the target compound via a Grignard reaction.

Detailed Experimental Protocol (Hypothetical)

- Grignard Formation:
 - Rationale: This step creates a potent carbon nucleophile. Anhydrous conditions are critical as Grignard reagents react readily with water.
 - Procedure: To a dry, three-necked flask under an argon atmosphere, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1,3-dichloro-5-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) via

an addition funnel. Maintain gentle reflux until the magnesium is consumed. Cool the resulting dark solution to room temperature.

- **Borylation and Workup:**

- **Rationale:** The Grignard reagent attacks the electrophilic boron atom of the trimethyl borate. This reaction is performed at very low temperatures (-78 °C) to prevent side reactions, such as the addition of a second Grignard molecule to the borate ester. Acidic workup hydrolyzes the ester to the desired boronic acid.[13][14]
- **Procedure:** In a separate flask, cool a solution of trimethyl borate (1.5 eq) in anhydrous THF to -78 °C (dry ice/acetone bath). Slowly add the prepared Grignard reagent via cannula, keeping the internal temperature below -70 °C. Stir the mixture at this temperature for 2 hours, then allow it to warm to room temperature overnight. Cool the mixture in an ice bath and quench by slowly adding aqueous HCl (e.g., 2M) until the solution is acidic.

- **Purification:**

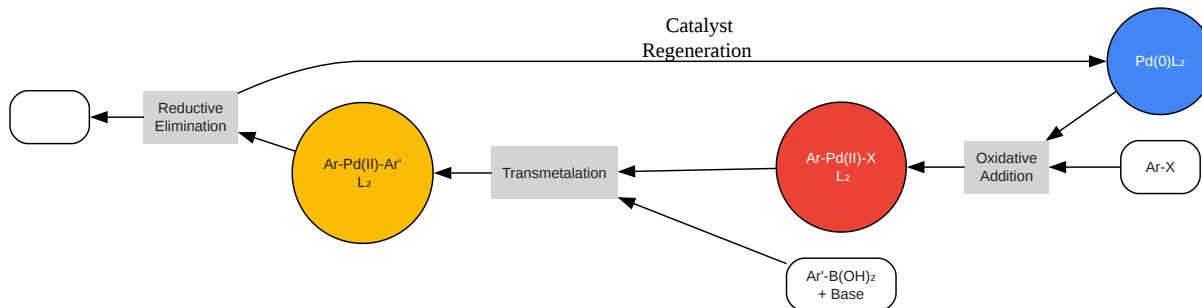
- **Rationale:** An extraction isolates the product from inorganic salts, and recrystallization purifies it.
- **Procedure:** Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product.

Part 3: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of **3-Chloro-5-(trifluoromethyl)phenylboronic acid** is in the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate.[4][5][15]

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The presence of a base is crucial for activating the boronic acid for the transmetalation step.[5]



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol is a robust starting point for coupling **3-Chloro-5-(trifluoromethyl)phenylboronic acid** with a generic aryl bromide.

- Reaction Setup:
 - Rationale: The exclusion of oxygen is critical as the active Pd(0) catalyst can be oxidized and deactivated. Degassing the solvent removes dissolved oxygen.
 - Procedure: To a dry Schlenk flask, add the aryl bromide (1.0 eq), **3-Chloro-5-(trifluoromethyl)phenylboronic acid** (1.2-1.5 eq), and a base such as potassium phosphate (K_3PO_4 , 3.0 eq).[16] Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen three times. Add a palladium catalyst (e.g., $Pd(OAc)_2$, 0.02-0.05 eq) and a suitable ligand (e.g., SPhos or XPhos, 0.04-0.10 eq).[15][16] Add degassed solvent (e.g., THF, 1,4-dioxane, or toluene) via syringe.
- Reaction Execution:

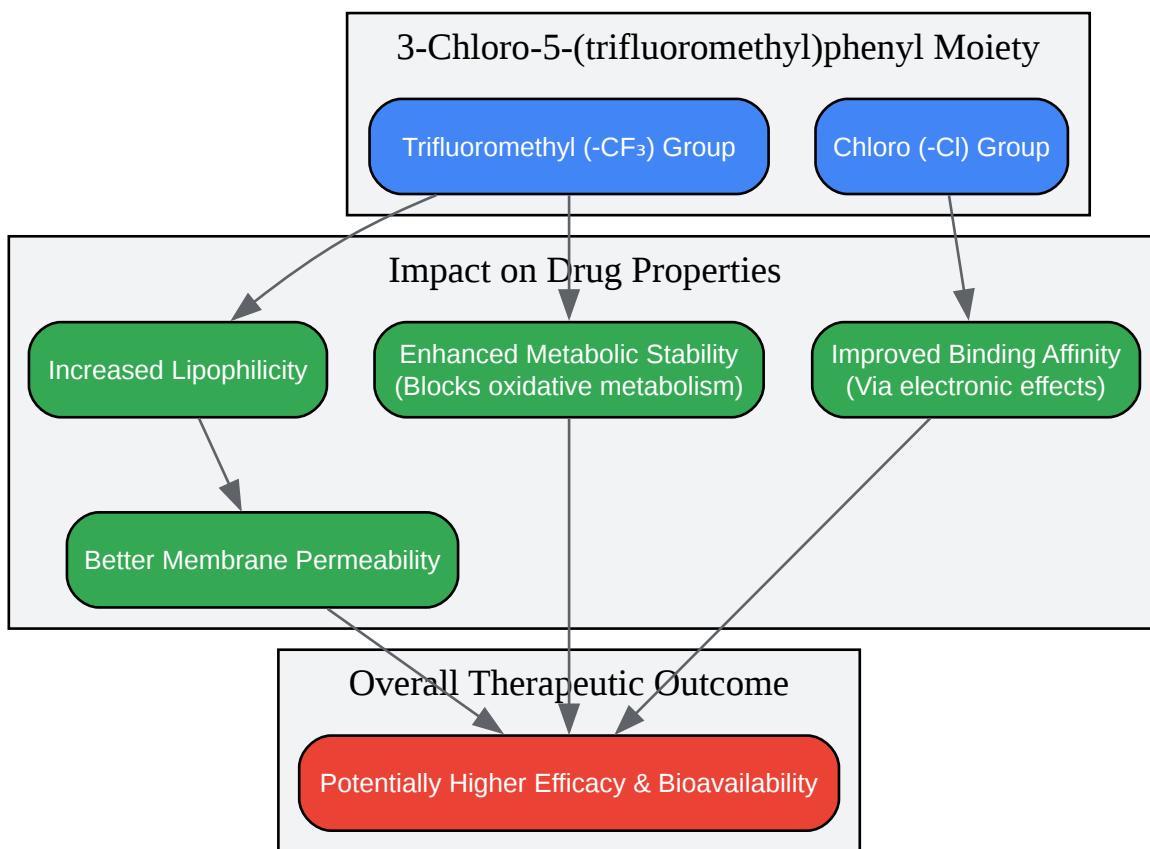
- Rationale: Heating provides the activation energy for the reaction. Monitoring ensures the reaction is stopped at the optimal time to maximize yield and minimize side-product formation.
- Procedure: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.[\[16\]](#)
- Workup and Purification:
 - Rationale: The workup removes the catalyst, base, and excess boronic acid. Column chromatography is a standard method for purifying the final biaryl product.
 - Procedure: Once the starting material is consumed, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[\[16\]](#)

Part 4: Impact in Drug Discovery

The incorporation of the 3-chloro-5-(trifluoromethyl)phenyl moiety into a molecule is a strategic decision in medicinal chemistry, aimed at optimizing its pharmacokinetic and pharmacodynamic profile.

From Structure to Biological Function

The structural features of this reagent directly correlate with improved drug-like properties.

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Caption: Relationship between the reagent's structural features and drug properties.

The -CF₃ group is highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation. Replacing a metabolically vulnerable methyl group with a -CF₃ group can dramatically increase a drug's half-life.^[6] Furthermore, its lipophilicity can improve the ability of a molecule to cross cellular membranes, which is essential for reaching its biological target.^[7] This strategic use of fluorination is a cornerstone of modern drug design, making reagents like **3-Chloro-5-(trifluoromethyl)phenylboronic acid** indispensable.

Conclusion

3-Chloro-5-(trifluoromethyl)phenylboronic acid is more than just a chemical intermediate; it is a precisely designed tool for molecular construction. Its trifunctional nature provides a reliable handle for Suzuki-Miyaura coupling while simultaneously introducing substituents that are highly valued in medicinal chemistry. By understanding its properties, synthesis, and the

rationale behind its application protocols, researchers can leverage this reagent to its full potential, accelerating the synthesis of novel materials and the discovery of next-generation therapeutics.

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- To cite this document: BenchChem. [Introduction: A Trifunctional Reagent for Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1591277#3-chloro-5-trifluoromethyl-phenylboronic-acid-cas-number>

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